molecular formula C12H14FN3O B2791252 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196444-68-3

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2791252
CAS RN: 2196444-68-3
M. Wt: 235.262
InChI Key: IQMXMHBVRSUXJC-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPPP and is classified as a piperazine derivative. FPPP has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of FPPP is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. FPPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
FPPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. FPPP has also been shown to have anxiolytic and anti-depressant effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

FPPP has several advantages and limitations for lab experiments. One of the advantages is that it has a high affinity for various receptors in the central nervous system, making it a potential candidate for the development of new drugs. However, the limitations of FPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of FPPP. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of FPPP's potential toxicity and the development of safer alternatives. Further research is also needed to fully understand the mechanism of action of FPPP and its potential applications in other fields of study.
Conclusion:
In conclusion, FPPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis method of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. FPPP has been extensively studied for its potential applications in the development of new drugs for the treatment of various neurological disorders. FPPP has several advantages and limitations for lab experiments, and there are several future directions for the study of FPPP.

Synthesis Methods

The synthesis of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to obtain 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

FPPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the central nervous system, including dopamine, serotonin, and norepinephrine receptors. This makes FPPP a potential candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-2-11(17)15-6-8-16(9-7-15)12-10(13)4-3-5-14-12/h2-5H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMXMHBVRSUXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

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